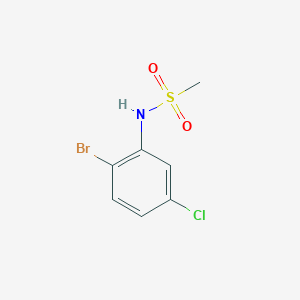

N-(2-Bromo-5-chlorophenyl)methanesulfonamide

Description

N-(2-Bromo-5-chlorophenyl)methanesulfonamide is a halogenated sulfonamide derivative characterized by a methanesulfonamide group attached to a 2-bromo-5-chlorophenyl ring. Its molecular formula is C₇H₆BrClNO₂S, with a molecular weight of 303.56 g/mol. The compound’s structure features electron-withdrawing substituents (bromo and chloro groups) at the ortho and para positions relative to the sulfonamide moiety, which significantly influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

N-(2-bromo-5-chlorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO2S/c1-13(11,12)10-7-4-5(9)2-3-6(7)8/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMMNOOVYKFLNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=CC(=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-5-chlorophenyl)methanesulfonamide typically involves the reaction of 2-bromo-5-chloroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(2-Bromo-5-chlorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanesulfonamides, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

N-(2-Bromo-5-chlorophenyl)methanesulfonamide serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, including nucleophilic substitutions and coupling reactions, making it a versatile intermediate in pharmaceutical development and agrochemical synthesis.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The bromine atom can be substituted by various nucleophiles. |

| Oxidation/Reduction | The sulfonamide group can undergo oxidation to form sulfonic acids. |

| Coupling Reactions | Participates in Suzuki or Heck coupling to produce biaryl compounds. |

Medicinal Chemistry

Pharmacological Potential

Research has indicated that this compound may have significant pharmacological properties. It is explored as a potential drug candidate due to its ability to inhibit specific biological targets, including enzymes involved in cancer progression .

Case Study: Antitumor Activity

A study evaluated the antitumor efficacy of derivatives containing the methanesulfonamide moiety, demonstrating that compounds similar to this compound exhibited notable activity against various cancer cell lines. The results suggested that these compounds could induce apoptosis through mechanisms involving caspase activation and cell cycle arrest .

Table 2: Antitumor Efficacy of Related Compounds

| Compound | GI50 (µM) | Cancer Type |

|---|---|---|

| Compound A | 0.70 | Leukemia |

| Compound B | 0.622 | Non-Small Cell Lung Cancer (NSCLC) |

| Compound C | 0.40 | Colon Cancer |

Biological Applications

Enzyme Inhibition Studies

this compound has been investigated for its role as an enzyme inhibitor, particularly in studies related to carbonic anhydrase (CA) inhibition. These studies highlight its potential for developing therapies targeting tumor microenvironments by modulating pH levels through CA inhibition .

Industrial Applications

Advanced Materials Development

In industry, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties facilitate enhancements in polymer formulations and coatings, contributing to improved durability and performance of industrial products.

Mechanism of Action

The mechanism of action of N-(2-Bromo-5-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Compounds for Comparison:

N-(2-Methylphenyl)methanesulfonamide Molecular formula: C₈H₁₁NO₂S Substituents: Methyl group at the ortho position. DFT studies reveal that the methyl group induces steric hindrance but donates electron density via hyperconjugation, leading to a slightly less polarized sulfonamide group compared to halogenated analogs .

N-(3-Methylphenyl)methanesulfonamide Molecular formula: C₈H₁₁NO₂S Substituents: Methyl group at the meta position. The meta-substitution reduces steric strain, allowing for greater conformational flexibility. Vibrational spectroscopy shows distinct C–S and S–N stretching modes compared to ortho-substituted analogs .

N-(2-Hydroxy-5-methylphenyl)benzenesulfonamide Molecular formula: C₁₃H₁₃NO₃S Substituents: Hydroxy and methyl groups. The hydroxy group enhances hydrogen-bonding capacity, increasing solubility in polar solvents. This contrasts with the halogenated compound’s lower solubility in aqueous media .

Data Table: Comparative Properties

| Property | N-(2-Bromo-5-chlorophenyl)methanesulfonamide | N-(2-Methylphenyl)methanesulfonamide | N-(3-Methylphenyl)methanesulfonamide | N-(2-Hydroxy-5-methylphenyl)benzenesulfonamide |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 303.56 | 185.24 | 185.24 | 263.31 |

| Substituent Effects | Strong electron-withdrawing (Br, Cl) | Moderate electron-donating (CH₃) | Moderate electron-donating (CH₃) | Electron-donating (OH, CH₃) |

| Key Vibrational Modes (cm⁻¹) | S–N: ~1150; C–S: ~730 | S–N: ~1130; C–S: ~710 | S–N: ~1125; C–S: ~705 | S–N: ~1160; O–H: ~3450 (broad) |

| Solubility in Water | Low | Moderate | Moderate | High |

Reactivity Trends:

- Halogenated Derivatives : The bromo and chloro groups facilitate electrophilic aromatic substitution (EAS) at the para position relative to the sulfonamide. This reactivity is absent in methyl-substituted analogs.

- Hydroxy-Substituted Analogs : The hydroxy group enables esterification or glycosylation, pathways irrelevant to the halogenated compound .

Computational and Spectroscopic Insights

Density Functional Theory (DFT) studies on methyl-substituted analogs (e.g., N-(2-methylphenyl)methanesulfonamide ) predict bond-length variations due to substituent effects. For example:

- The S–N bond length in the bromo-chloro derivative is computationally estimated to be 1.63 Å , shorter than in methyl analogs (~1.65 Å), due to increased electron withdrawal .

- NMR chemical shifts for the aromatic protons in halogenated derivatives are deshielded (δ ~7.5–8.0 ppm) compared to methyl-substituted compounds (δ ~7.0–7.3 ppm) .

Biological Activity

N-(2-Bromo-5-chlorophenyl)methanesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its ability to form hydrogen bonds with amino acid residues in enzyme active sites. This property can lead to the inhibition of enzyme activity, making it a valuable candidate for drug development. The presence of bromine and chlorine substituents enhances the compound's binding affinity through halogen bonding and hydrophobic interactions, contributing to its biological efficacy.

This compound interacts with specific molecular targets, including enzymes and receptors. The sulfonamide group plays a critical role in inhibiting key enzymes involved in various biological processes. For instance, it can inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, leading to bacteriostatic effects . Additionally, the compound has shown potential as an inhibitor of kinases involved in inflammatory pathways, suggesting its application in anti-inflammatory therapies.

Antimicrobial Activity

Sulfonamide derivatives are widely recognized for their antimicrobial properties. This compound has demonstrated activity against various bacterial strains, including resistant strains such as Klebsiella pneumoniae. Its mechanism involves competitive inhibition of enzymes necessary for bacterial growth and replication .

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines. For example, compounds structurally related to this compound have exhibited IC50 values ranging from 1.65 to 8.60 μM against HeLa and HepG2 cancer cell lines . The compound's ability to induce apoptosis in cancer cells has been highlighted in studies focusing on its interaction with apoptotic markers such as PARP and caspase-3 .

Case Studies

- Anticancer Efficacy : In a study evaluating the compound's effects on small-cell lung cancer models, it was found that administration at maximum tolerated doses led to significant tumor regression, although complete regression was not achieved .

- Antimicrobial Testing : A study assessed the efficacy of this compound against various bacterial strains, revealing promising results with minimal cytotoxicity towards human cells, indicating its potential as a therapeutic agent without significant side effects .

Data Table: Biological Activity Summary

| Activity Type | Target | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Klebsiella pneumoniae | 0.39 | Inhibition of dihydropteroate synthase |

| Anticancer | HeLa | 7.90 | Induction of apoptosis via PARP cleavage |

| Anticancer | HepG2 | 5.15 | Inhibition of cell proliferation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.